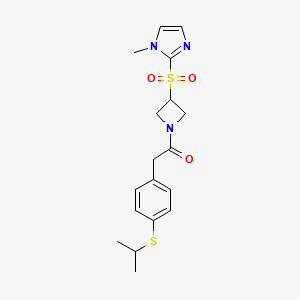

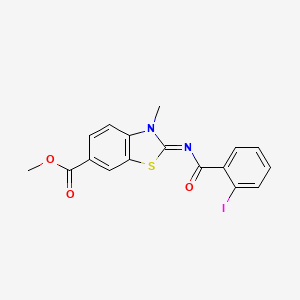

4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Hemiaminal Stability and Synthesis

Research has shown that reactions between cyano-substituted benzaldehyde derivatives and amino triazole yield stable hemiaminals under neutral conditions. This stability is attributed to electron-withdrawing substituents and the 1,2,4-triazole moiety, which do not require further stabilization by intramolecular interaction. Hemiaminals with stereogenic centers exhibit chirality correlated with molecule conformation due to heteroatom hyperconjugation effects (Kwiecień, Barys, & Ciunik, 2014).

Catalytic Applications

Studies have also explored the use of benzaldehyde in catalytic processes. For example, palladium-supported boron-doped hollow carbon spheres have been utilized as catalysts for the solvent-free aerobic oxidation of alcohols, including the transformation of benzyl alcohol to benzaldehyde. This method highlights an environmentally friendly approach to producing benzaldehyde, an important intermediate in various industries (Ravat, Nongwe, & Coville, 2012).

Photocatalysis for Selective Synthesis

Graphitic carbon nitride has been modified to act as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol. This research demonstrates an alternative to traditional organic solvents, using aqueous media and environmentally friendly conditions to achieve selective photocatalytic conversion (Lima et al., 2017).

Green Synthesis and Bioproduction

Efforts to engineer Escherichia coli for renewable benzyl alcohol production have been made, with the aim to produce benzaldehyde from renewable glucose. This biotechnological approach seeks to offer an environmentally sustainable method for producing benzaldehyde, emphasizing the bioproduction potential of this compound (Pugh, McKenna, Halloum, & Nielsen, 2015).

Oxidation Mechanisms and Applications

The oxidation of N-benzylated tertiary amines, including structures similar to 4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde, has been studied, revealing various oxygenated derivatives. These findings have implications for understanding the oxidation behavior of complex amine compounds and their potential applications in synthesis (Petride, Draghici, Florea, & Petride, 2006).

Propriétés

IUPAC Name |

4-(4-benzhydrylpiperazine-1-carbonyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-19-20-11-13-23(14-12-20)25(29)27-17-15-26(16-18-27)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19,24H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUALLPLZDQEKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

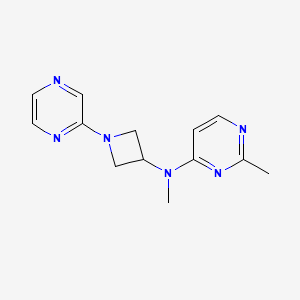

![6-(2-Methoxyphenyl)-2-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2566751.png)

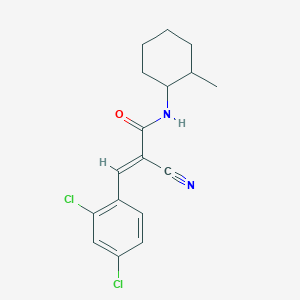

![N~1~-[(1-cyanocyclopropyl)methyl]glycinamide](/img/structure/B2566756.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2566757.png)

![(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane](/img/structure/B2566760.png)

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2566767.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2566768.png)

![N-{2-[5-(1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-4-methoxy-N-methylbenzamide](/img/structure/B2566769.png)